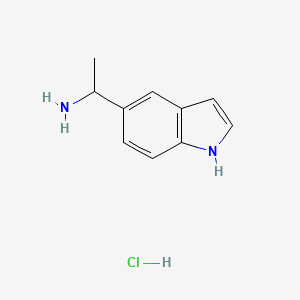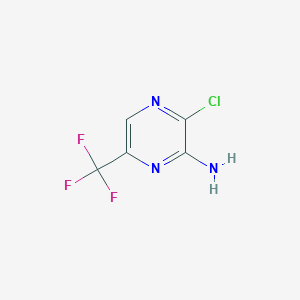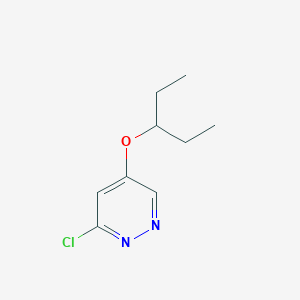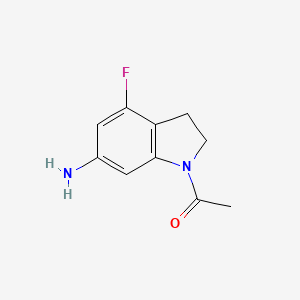![molecular formula C13H12N2 B11901981 1-Ethyl-1H-naphtho[2,3-D]imidazole](/img/structure/B11901981.png)
1-Ethyl-1H-naphtho[2,3-D]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1H-naphtho[2,3-D]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a naphthalene ring fused to an imidazole ring, with an ethyl group attached to the nitrogen atom of the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-naphtho[2,3-D]imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-naphthylamine with ethyl isocyanate under acidic conditions to form the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 80-100°C. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-1H-naphtho[2,3-D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced imidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, with reagents such as bromine or nitric acid, to introduce halogen or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated naphthoimidazole compounds.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1H-naphtho[2,3-D]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 1-Ethyl-1H-naphtho[2,3-D]imidazole involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific enzymes or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1H-naphtho[2,3-D]imidazole
- 1-Phenyl-1H-naphtho[2,3-D]imidazole
- 1-Benzyl-1H-naphtho[2,3-D]imidazole
Comparison: 1-Ethyl-1H-naphtho[2,3-D]imidazole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and benzyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with biological targets, making it a distinct compound with specific applications.
Eigenschaften
Molekularformel |
C13H12N2 |
|---|---|
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
3-ethylbenzo[f]benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-2-15-9-14-12-7-10-5-3-4-6-11(10)8-13(12)15/h3-9H,2H2,1H3 |
InChI-Schlüssel |
WVBTWGYHYANUGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=NC2=CC3=CC=CC=C3C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1,4-Dioxaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B11901900.png)
![2-methyl-1H-imidazo[4,5-f]quinolin-9(6H)-one](/img/structure/B11901904.png)

![(1R,2R,4R)-1-((dimethylamino)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11901917.png)
![6,7-Dimethyl-1H-naphtho[2,3-d]imidazole](/img/structure/B11901919.png)
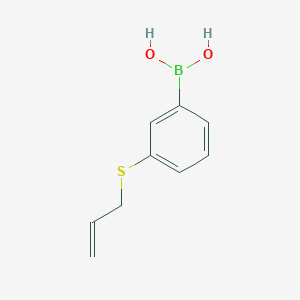
![2-broMo-1,5-dihydroiMidazo[1,2-a]pyridine](/img/structure/B11901936.png)
